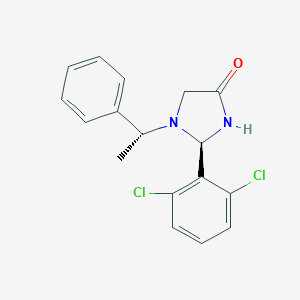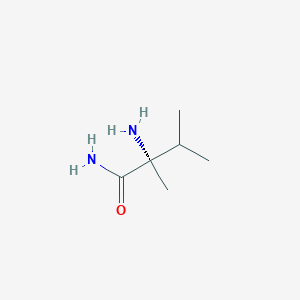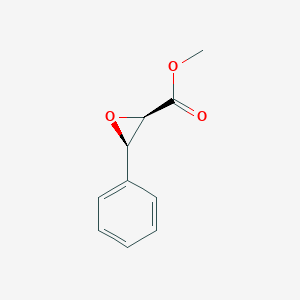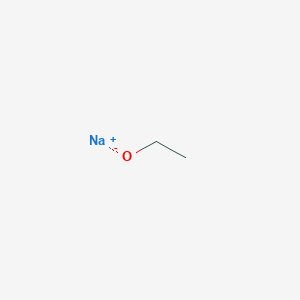
Tigogénine
Vue d'ensemble
Description
(25R)-5alpha-Spirostan-3beta-ol is a natural product found in Asparagus gobicus, Yucca valida, and other organisms with data available.
Applications De Recherche Scientifique
Biosynthèse des saponines stéroïdiennes
La tigogénine est un type de saponoside stéroïdien, qui sont des métabolites secondaires importants des plantes. Les saponines stéroïdiennes présentent de nombreuses activités pharmacologiques dues à la modification de leur squelette par différents cytochromes P450 (P450) et UDP glycosyltransférases (UGTs) . La production in vitro de saponine par culture tissulaire, culture racinaire, culture embryonnaire, etc., est nécessaire pour sa production à grande échelle .
Biotransformation
La biotransformation des saponines stéroïdiennes totales de l'Agave sisalana en this compound a été réalisée à l'aide d'une bactérie en forme de bâtonnet obtenue à partir d'échantillons de sol de la zone karstique de Guilin, en Chine. La transformation microbienne est une approche écologique dans la production de la this compound .
Synthèse d'analogues de la démissidine
Une transformation en cinq étapes d'une chaîne latérale spirocétal de la this compound en un système indolizidine présent dans les alcaloïdes solanidanes tels que la démissidine et la solanidine a été élaborée . Ce processus implique l'oxydation de la this compound en 5,6-dihydrokryptogénine suivie d'une amination .
Activité antiproliférative
La this compound présente une très faible activité antiproliférative. Cependant, les dérivés de la this compound portant des chaînes saccharidiques ont montré une activité antitumorale fortement accrue dans plusieurs lignées de cellules cancéreuses, y compris les cellules HL-60 .
Inhibition de la prolifération des cellules cancéreuses
La démissidine et la solanidine, qui peuvent être synthétisées à partir de la this compound, sont connues pour inhiber la prolifération et induire l'apoptose dans divers types de cellules cancéreuses, notamment les cellules cancéreuses du col de l'utérus, du foie, du lymphome et de l'estomac .
Propriétés antimicrobiennes et anti-inflammatoires
Les alcaloïdes de type solanidane, qui comprennent la démissidine et la solanidine qui peuvent être synthétisées à partir de la this compound, possèdent des propriétés antimicrobiennes et anti-inflammatoires .
Mécanisme D'action
Target of Action
Tigogenin is a steroidal sapogenin . It has been found to increase the proliferation rate of, as well as mRNA levels of genes encoding the osteoblastic differentiation markers Cbfa1, collagen type I, and osteocalcin in mouse bone marrow stromal cells (BMSCs) .
Mode of Action
Tigogenin interacts with its targets to exert its biological effects. For instance, tigogenin derivatives bearing saccharide chains showed greatly enhanced antitumor activities in several cancer cell lines . The configuration of glycosidic bonds was found to be important for cytotoxicity . .
Biochemical Pathways
Tigogenin affects several biochemical pathways. It has been shown to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block the cell cycle . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of Tigogenin are crucial for understanding its bioavailability. An in silico ADME study was performed to predict the pharmacokinetic profile of synthesized Tigogenin compounds . .
Result of Action
Tigogenin has been found to have significant antiproliferative effects on different types of cancer cells . It induces apoptosis, which is caspase-3 dependent, with a fall of mitochondrial membrane potential, nuclear localization of apoptosis-inducing factor (AIF), and poly (ADP-ribose) polymerase cleavage . Tigogenin also induces p53 activation and cell cycle arrest in the different cell lines studied .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tigogenin. For instance, a bacterial strain isolated from the soil in a karst area of Guilin, China, was used for the biotransformation of steroidal saponins in sisal to Tigogenin . This suggests that environmental factors such as temperature, pH, and substrate concentration can influence the production and action of Tigogenin .
Analyse Biochimique
Biochemical Properties
Tigogenin interacts with various biomolecules in biochemical reactions. It is a precursor in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .
Cellular Effects
Tigogenin has shown significant antiproliferative effects on different types of cancer cells . It has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, and block cell cycle .
Molecular Mechanism
Tigogenin exerts its effects at the molecular level through various mechanisms. It has been found to inhibit uric acid re-absorption via URAT1, a protein involved in regulating uric acid levels in the body . Additionally, it has been shown to promote the expression of ABCG2, a transporter protein that plays a role in the efflux of various molecules across the cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tigogenin have been observed over time. For instance, a study found that under optimized conditions of temperature (30°C), pH (6), time (5 days), and substrate concentration (5 mg/mL), a maximum Tigogenin yield of 26.7 mg/g was achieved .
Metabolic Pathways
Tigogenin is involved in the biosynthesis of steroidal saponins, which involves both the cytosolic mevalonate (MVA) pathway and plastidial methylerythritol 4-phosphate (MEP) pathway .
Propriétés
IUPAC Name |
5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMBQZIIUCVWOCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77-60-1, 470-01-9, 470-03-1, 126-19-2 | |
| Record name | Tigogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC232021 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC231816 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sarsasapogenin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tigogenin?
A1: Tigogenin has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize tigogenin?
A2: Researchers commonly employ Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Infrared (IR) spectroscopy [, ], and Mass Spectrometry (MS) [, ] to elucidate the structure of tigogenin.
Q3: How is tigogenin typically quantified in plant material or extracts?
A3: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including Diode-Array Detection (DAD) and Evaporative Light Scattering Detection (ELSD), is frequently used for quantifying tigogenin [, , ]. Other methods include Gas Chromatography with Flame Ionization Detection (GC-FID) [] and Thin Layer Chromatography (TLC) [, , , ].
Q4: What are the primary natural sources of tigogenin?
A4: Tigogenin is found in various plant species, with Agave [, , , , ], Yucca [, ], Fenugreek [, , ], and Chlorophytum [, ] being notable examples.
Q5: What methods are typically employed for extracting tigogenin from plant material?
A5: Extraction commonly involves methods like heating reflux extraction with sulfuric acid [] and soxhlet extraction []. Different extraction techniques have been compared, with some showing superior yields depending on the plant source and specific protocol [, , ].
Q6: How is tigogenin biosynthesized in plants?
A6: While the exact biosynthetic pathway in every plant species may differ, research suggests that tigogenin biosynthesis starts from cholesterol, involving a C-26 oxygenation step. Studies with Digitalis lanata indicate this step likely does not require a C-24 or C-25 double bond intermediate [].
Q7: What happens to tigogenin in the body?
A7: Research on sheep suggests that ingested tigogenin can be metabolized into glucuronide conjugates, which are then excreted in bile []. This process may involve isomerization and conjugation reactions.
Q8: What are the potential pharmacological activities of tigogenin?
A8: Studies have explored various potential activities of tigogenin, including:
- Anti-inflammatory and Analgesic: Studies in mice models show potential for reducing inflammation and pain [].
- Hypoglycemic: Tigogenin demonstrates blood glucose-lowering effects in diabetic animal models [].
- Anticancer: Some studies suggest tigogenin and its derivatives may have anticancer activity against liver cancer cells and human osteosarcoma cells [, ].
- Antifungal: Tigogenin saponins exhibit potent antifungal activity against various Candida species and Cryptococcus neoformans, including fluconazole-resistant strains [].
- Cholesterol-Lowering: Tigogenin derivatives, particularly its cellobioside conjugates, show promise in inhibiting cholesterol absorption, leading to reduced plasma cholesterol levels in animal models [, ].
Q9: How does tigogenin exert its cholesterol-lowering effect?
A9: Research suggests that tigogenin cellobioside (tiqueside) inhibits cholesterol absorption in the intestines without affecting bile acid metabolism []. This leads to a cascade of metabolic changes, including increased hepatic LDL receptor levels and HMG-CoA reductase activity, ultimately reducing plasma cholesterol, particularly non-HDL cholesterol [].
Q10: How does tigogenin affect visfatin levels?
A10: Research on 3T3-L1 adipocytes demonstrates that macrostemonoside A, a tigogenin saponin, promotes visfatin expression at the transcriptional level [, ]. This effect appears to be mediated by the p38 MAPK signaling pathway, potentially contributing to its anti-diabetic properties [, ].
Q11: What is known about the toxicity and safety profile of tigogenin?
A11: While some studies suggest a relatively low acute toxicity for tigogenin [], comprehensive toxicity studies are limited. More research is needed to fully understand the potential long-term effects and safety profile of tigogenin in humans.
Q12: Are there any specific drug delivery or formulation strategies being explored for tigogenin?
A12: While the provided research papers do not delve into specific drug delivery approaches for tigogenin, its incorporation into liposomes has been investigated. Research indicates that replacing cholesterol with diosgenin, a structurally similar sapogenin, in phosphatidylcholine liposomes can alter their sensitivity to certain saponins []. This finding suggests potential applications for targeted drug delivery or controlled release formulations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















